N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of such compounds can be complex. A related study discusses the stabilization of the supramolecular assembly due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest, due to its complex structure, is a promising candidate for synthesis and structural analysis in medicinal chemistry. For example, Prabhuswamy et al. (2016) synthesized a structurally similar compound, showcasing the potential for creating novel molecules with significant biological activities. Their work emphasized the importance of crystal and molecular structure analysis for understanding compound stability and reactivity (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Antitumor and Anticancer Applications
Research into carboxamide derivatives and related compounds has shown promising antitumor and anticancer properties. Deady et al. (2003) explored carboxamide derivatives for their cytotoxic activities against various cancer cell lines, highlighting the potential of similar compounds in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Furthermore, El-Naggar et al. (2018) designed and synthesized novel pyrazolopyrimidines, demonstrating dose-dependent cytotoxic activities against liver and breast cancer cells, further underscoring the relevance of such compounds in antitumor research (El-Naggar, Hassan, Awad, & Mady, 2018).
Antibacterial Applications
Compounds with a similar backbone to the subject chemical have been investigated for their potential in treating bacterial infections. Gad-Elkareem, Abdel-fattah, & Elneairy (2011) synthesized thio-substituted ethyl nicotinate derivatives, exploring their antimicrobial activities. This research indicates the broader antimicrobial potential of compounds within this chemical class (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antioxidant Activities
Research by Mohamed and El-Sayed (2019) into novel indane-amide substituted compounds, including pyrazoles and pyrones, has shown promising antioxidant activities. These findings suggest that compounds with similar structures could play a significant role in developing new antioxidant therapies (Mohamed & El-Sayed, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-12-6-5-9-17(13(12)2)22-18(15-10-24-11-16(15)21-22)20-19(23)14-7-3-4-8-14/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXIZOPSKWPOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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